![molecular formula C19H14ClN3O B1342209 7-Chlor-2-(3-Methoxyphenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidin CAS No. 889939-49-5](/img/structure/B1342209.png)

7-Chlor-2-(3-Methoxyphenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidin

Übersicht

Beschreibung

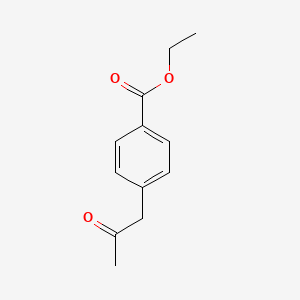

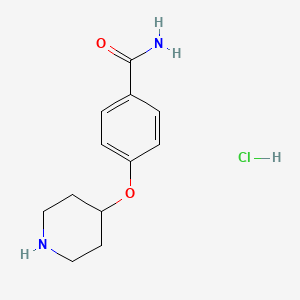

7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C19H14ClN3O and its molecular weight is 335.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Östrogenrezeptor-Forschung

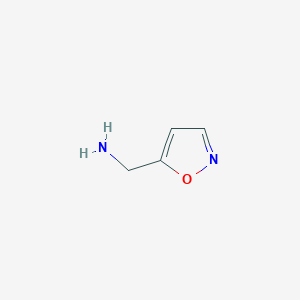

Die fragliche Verbindung steht in Beziehung zu PHTPP, einem selektiven Östrogenrezeptor β (ERβ)-Voll-Antagonisten. Sie wurde verwendet, um die Aktivitäten der beiden Östrogenrezeptoren, ERα und ERβ, zu unterscheiden, die in einigen Tumoren entgegengesetzte Wirkungen haben können. Dies deutet darauf hin, dass 7-Chlor-2-(3-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin in der Forschung eingesetzt werden könnte, um die Funktionen von Östrogenrezeptoren und ihren Einfluss auf das Tumorwachstum zu verstehen .

Antifungal-Agrochemikalien

Pyrazolo[1,5-a]pyrimidin-Derivate haben sich als Ausgangspunkte für die Optimierung in Richtung verbesserter antifungaler Agrochemikalien gezeigt. Dies impliziert, dass unsere Verbindung auf ihre antifungalen Eigenschaften untersucht und möglicherweise zu einem agrochemischen Produkt entwickelt werden könnte .

Protein-Kinase-Inhibition

Verschmolzene Pyrimidinderivate, einschließlich Pyrazolo[1,5-a]pyrimidin, wurden wegen ihres vielfältigen biologischen Potenzials erkannt. Sie gelten als vielversprechende Protein-Kinase-Inhibitoren, was sie wertvoll bei der Entwicklung neuer Therapien für Krankheiten machen könnte, bei denen die Protein-Kinase-Aktivität dysreguliert ist .

Synthetische Chemie

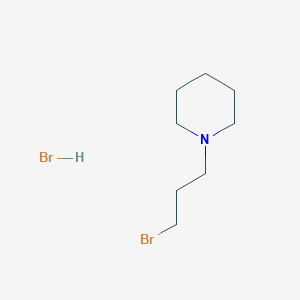

Die Struktur der Verbindung deutet auf eine mögliche Verwendung in der synthetischen Chemie zur Herstellung neuer pharmakologisch aktiver Moleküle hin. Ihre Chlor- und Methoxyphenylgruppen könnten Punkte der chemischen Modifikation sein, die zur Synthese neuer Verbindungen mit verschiedenen biologischen Aktivitäten führen .

Therapeutisches Potenzial

Heterozyklische Pyrimidin-Gerüste, wie unsere Verbindung, haben therapeutisches Potenzial aufgrund ihrer strukturellen Ähnlichkeit mit Purinen. Sie könnten als Bioisostere im Wirkstoffdesign dienen, was möglicherweise zu neuen Behandlungen für eine Reihe von Krankheiten führt .

Wirkmechanismus

Target of Action

It’s known that pyrimidine derivatives often exert their biological potential through different action mechanisms, such as inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Pyrimidine derivatives often work by inhibiting protein kinases . This inhibition can disrupt cellular signaling processes, affecting cell growth regulation, differentiation, migration, and metabolism .

Biochemical Pathways

It’s known that the inhibition of protein kinases can disrupt various cellular signaling pathways . These disruptions can lead to changes in cell growth, differentiation, migration, and metabolism .

Result of Action

The inhibition of protein kinases can lead to changes in cell growth, differentiation, migration, and metabolism . These changes can potentially disrupt the normal functioning of cells.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other substances can affect the activity and stability of many compounds .

Biochemische Analyse

Biochemical Properties

7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain tyrosine kinases, which are crucial for cell signaling and growth . Additionally, this compound can bind to DNA topoisomerases, enzymes that regulate the overwinding or underwinding of DNA, thereby affecting DNA replication and transcription . The interactions between 7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of 7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, 7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine can modulate gene expression by acting on transcription factors and epigenetic regulators . Its impact on cellular metabolism includes altering the activity of metabolic enzymes and affecting the levels of key metabolites.

Molecular Mechanism

At the molecular level, 7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as tyrosine kinases and DNA topoisomerases, inhibiting their activity . This inhibition leads to the disruption of cell signaling and DNA replication processes, ultimately resulting in cell cycle arrest and apoptosis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and histone-modifying enzymes . These molecular interactions are facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The effects may vary depending on the specific cell type and experimental conditions.

Dosage Effects in Animal Models

The effects of 7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine in animal models are dose-dependent. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

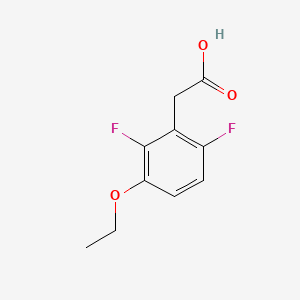

7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites . The compound’s metabolism can also influence its pharmacokinetics and overall therapeutic efficacy.

Transport and Distribution

The transport and distribution of 7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its biological effects . The distribution of the compound can also be influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of 7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine is crucial for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins . It can also be found in the mitochondria, where it affects mitochondrial function and induces apoptosis . The localization of the compound is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments.

Eigenschaften

IUPAC Name |

7-chloro-2-(3-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O/c1-24-15-9-5-8-14(10-15)17-12-19-21-16(11-18(20)23(19)22-17)13-6-3-2-4-7-13/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWUWCABWYBJFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN3C(=C2)N=C(C=C3Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101176930 | |

| Record name | 7-Chloro-2-(3-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101176930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889939-49-5 | |

| Record name | 7-Chloro-2-(3-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-(3-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101176930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.